4-((((Aminothio)(imino)methyl)imino)methyl)-2-methyl-1-(methylthio)benzene
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Overview
Description
4-((((Aminothio)(imino)methyl)imino)methyl)-2-methyl-1-(methylthio)benzene is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amino, thio, and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((Aminothio)(imino)methyl)imino)methyl)-2-methyl-1-(methylthio)benzene typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic aldehydes with thiosemicarbazide under acidic conditions, followed by methylation and further functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be considered to enhance the scalability of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-((((Aminothio)(imino)methyl)imino)methyl)-2-methyl-1-(methylthio)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino groups to amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4-((((Aminothio)(imino)methyl)imino)methyl)-2-methyl-1-(methylthio)benzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-((((Aminothio)(imino)methyl)imino)methyl)-2-methyl-1-(methylthio)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
Benzoxazole: Used in medicinal chemistry for its broad biological activities.
Imidazole: A versatile scaffold in drug development.
Uniqueness
4-((((Aminothio)(imino)methyl)imino)methyl)-2-methyl-1-(methylthio)benzene stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
5408-41-3 |
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Molecular Formula |
C10H13N3S2 |
Molecular Weight |
239.4 g/mol |
IUPAC Name |
amino (NE)-N-[(3-methyl-4-methylsulfanylphenyl)methylidene]carbamimidothioate |
InChI |
InChI=1S/C10H13N3S2/c1-7-5-8(3-4-9(7)14-2)6-13-10(11)15-12/h3-6,11H,12H2,1-2H3/b11-10?,13-6+ |
InChI Key |
IETGXDBZDSAJMN-DNVKYALCSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=N/C(=N)SN)SC |
Canonical SMILES |
CC1=C(C=CC(=C1)C=NC(=N)SN)SC |
Origin of Product |
United States |
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